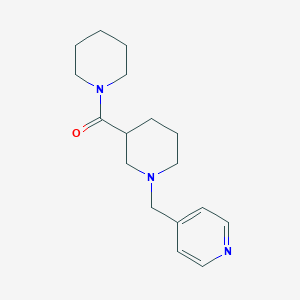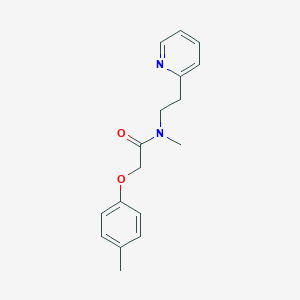
3-(1-Piperidinylcarbonyl)-1-(4-pyridinylmethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Piperidinylcarbonyl)-1-(4-pyridinylmethyl)piperidine, also known as PAPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PAPP is a piperidine derivative that has been synthesized through various methods and has shown promising results in scientific research.
作用機序
3-(1-Piperidinylcarbonyl)-1-(4-pyridinylmethyl)piperidine acts as a selective inhibitor of dopamine beta-hydroxylase, which results in an increase in dopamine levels and a decrease in norepinephrine levels. This mechanism of action has been found to have various physiological effects, including anxiolytic and antidepressant effects. This compound has also been found to have potential applications in the treatment of addiction, as it reduces the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including an increase in dopamine levels and a decrease in norepinephrine levels. These effects have been found to have anxiolytic and antidepressant effects, as well as potential applications in the treatment of addiction. This compound has also been found to have potential applications in the treatment of Parkinson's disease, as it increases dopamine levels in the brain.
実験室実験の利点と制限
The advantages of using 3-(1-Piperidinylcarbonyl)-1-(4-pyridinylmethyl)piperidine in lab experiments include its selectivity, potency, and specificity. This compound has been found to have a high affinity for dopamine beta-hydroxylase, which makes it a useful tool for studying the role of norepinephrine in various physiological processes. The limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise.
将来の方向性
There are various future directions for the use of 3-(1-Piperidinylcarbonyl)-1-(4-pyridinylmethyl)piperidine in scientific research. One potential direction is the development of more selective dopamine beta-hydroxylase inhibitors that can be used to study the role of norepinephrine in various physiological processes. Another potential direction is the use of this compound in the development of potential treatments for psychiatric disorders such as depression and schizophrenia. Additionally, this compound may have potential applications in the treatment of Parkinson's disease, as it increases dopamine levels in the brain. Further research is needed to explore these potential applications of this compound.
合成法
3-(1-Piperidinylcarbonyl)-1-(4-pyridinylmethyl)piperidine can be synthesized through various methods, including the reaction of 4-pyridinemethanol with piperidine-4-carboxylic acid, followed by the use of a coupling agent such as DCC (dicyclohexylcarbodiimide). Another method involves the reaction of 4-pyridinemethanol with 3-(1-piperidinyl) propionyl chloride in the presence of a base such as triethylamine. The yield of this compound can be improved by using a solvent such as dichloromethane or acetonitrile.
科学的研究の応用
3-(1-Piperidinylcarbonyl)-1-(4-pyridinylmethyl)piperidine has shown promising results in scientific research, particularly in the field of neuroscience. It has been found to act as a selective inhibitor of dopamine beta-hydroxylase, which is an enzyme that converts dopamine to norepinephrine. This compound has been used to study the role of norepinephrine in various physiological processes, including stress response, anxiety, and addiction. This compound has also been used in the development of potential treatments for psychiatric disorders such as depression and schizophrenia.
特性
分子式 |
C17H25N3O |
|---|---|
分子量 |
287.4 g/mol |
IUPAC名 |
piperidin-1-yl-[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C17H25N3O/c21-17(20-11-2-1-3-12-20)16-5-4-10-19(14-16)13-15-6-8-18-9-7-15/h6-9,16H,1-5,10-14H2 |
InChIキー |
BFVDJHHKETYNCY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)CC3=CC=NC=C3 |
正規SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)CC3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide](/img/structure/B247282.png)

![2-(4-methoxyphenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247286.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)
![4-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247291.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247292.png)

![2-(4-Chloro-phenoxy)-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B247294.png)



![1-{[1-(2,4,5-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247303.png)
![1-{[1-(2,3,4-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247304.png)